Comparative Reactivity in Nucleophilic Amination: Pyridazine vs. Pyrimidine Scaffolds
Under identical nucleophilic amination conditions (ethanol, triethylamine), dichloropyridazine (including 3,4‑dichloropyridazine) requires several hours of heating at reflux for the reaction to proceed, whereas dichloropyrimidines reach completion within minutes at room temperature [1]. This pronounced kinetic disparity dictates the selection of reaction parameters and informs expectations regarding reaction scalability and throughput.
| Evidence Dimension | Reaction completion time under nucleophilic amination |
|---|---|
| Target Compound Data | Several hours at reflux (~80 °C) |
| Comparator Or Baseline | Dichloropyrimidines: minutes at room temperature |
| Quantified Difference | Order‑of‑magnitude slower kinetics |
| Conditions | Ethanol, triethylamine, primary or secondary amines |
Why This Matters
This quantifies the additional time and energy investment required when using pyridazine‑based building blocks versus pyrimidine alternatives, enabling accurate cost and scheduling projections for synthetic workflows.
- [1] Sengmany, S. et al. Tetrahedron 2015, 71, 4859–4867. Selective mono‑amination of dichlorodiazines. View Source
